molecular formula C14H19N3OS2 B2809780 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1172565-45-5

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2809780
CAS No.: 1172565-45-5
M. Wt: 309.45
InChI Key: IAKXQSXIROMSCB-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with dimethylamino and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with thiophene-2-carbonyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino and thiophene groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)-2-(phenyl)ethyl)-3-(phenylmethyl)urea: Similar structure but with phenyl groups instead of thiophene.

    1-(2-(Dimethylamino)-2-(furan-3-yl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with furan rings instead of thiophene.

    1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with pyridine rings instead of thiophene.

Uniqueness

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-17(2)13(11-5-7-19-10-11)9-16-14(18)15-8-12-4-3-6-20-12/h3-7,10,13H,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKXQSXIROMSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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